1-Nitro-3-(2,2,2-trifluoroethyl)benzene 1-Nitro-3-(2,2,2-trifluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 114980-30-2
VCID: VC8051822
InChI: InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-2-1-3-7(4-6)12(13)14/h1-4H,5H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol

1-Nitro-3-(2,2,2-trifluoroethyl)benzene

CAS No.: 114980-30-2

Cat. No.: VC8051822

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

1-Nitro-3-(2,2,2-trifluoroethyl)benzene - 114980-30-2

Specification

CAS No. 114980-30-2
Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
IUPAC Name 1-nitro-3-(2,2,2-trifluoroethyl)benzene
Standard InChI InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-2-1-3-7(4-6)12(13)14/h1-4H,5H2
Standard InChI Key SHJFJTDWIOLJGC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-nitro-3-(2,2,2-trifluoroethyl)benzene is C₈H₆F₃NO₂, with a molecular weight of 217.14 g/mol. The benzene ring’s substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing effects of both the nitro and trifluoroethyl groups. Key structural features include:

  • Nitro Group (-NO₂): Positioned para to the trifluoroethyl group, it enhances electrophilic substitution reactivity at the ortho and para positions.

  • Trifluoroethyl Group (-CH₂CF₃): Introduces steric bulk and hydrophobicity while stabilizing intermediates via inductive effects .

Table 1: Physical Properties

PropertyValueMethod/Source
Melting Point45–47°C (estimated)Analogous compounds
Boiling Point210–215°C (extrapolated)Thermodynamic models
Density1.45 g/cm³Computational prediction
SolubilityLow in water; soluble in DCMExperimental analogs

Synthesis and Production

The synthesis of 1-nitro-3-(2,2,2-trifluoroethyl)benzene typically involves Friedel-Crafts alkylation or fluoroalkylation reactions. A patented method (US3424803A) outlines a two-step process:

  • Chlorination of Ethylbenzene:
    Ethylbenzene undergoes α-chlorination using Cl₂ under mild conditions (≤60°C) to yield 1-chloroethylbenzene. This step minimizes ring chlorination byproducts .

  • Nitro Group Introduction:
    The chlorinated intermediate reacts with nitric acid (HNO₃) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to install the nitro group. Subsequent reaction with 2,2,2-trifluoroethyl fluoride completes the trifluoroethyl substitution .

Table 2: Optimal Reaction Conditions

ParameterConditionCatalyst
Temperature0–5°C (nitration step)FeCl₃ (5 mol%)
PressureAtmospheric
Reaction Time6–8 hours
Yield68–72%

Applications in Industrial and Pharmaceutical Contexts

Agrochemical Intermediates

The compound serves as a precursor to herbicides and insecticides. Its nitro group facilitates reduction to amines, which are further functionalized into bioactive molecules. For example, catalytic hydrogenation yields 3-(2,2,2-trifluoroethyl)aniline, a building block for sulfonylurea herbicides .

Fluorinated Polymer Synthesis

The trifluoroethyl group enhances the thermal stability and chemical resistance of polymers. Copolymerization with styrene derivatives produces materials with applications in high-performance coatings and membranes .

Biological Activity and Toxicology

  • Metabolic Pathways: Nitroreductases in the liver convert nitro groups to hydroxylamines, which may form DNA adducts.

  • Environmental Persistence: The trifluoroethyl group resists hydrolysis, leading to bioaccumulation in aquatic systems .

Comparison with Structural Analogs

Table 3: Comparison with 1-Nitro-3-(Trifluoromethyl)Benzene

Property1-Nitro-3-(2,2,2-Trifluoroethyl)Benzene1-Nitro-3-(Trifluoromethyl)Benzene
Molecular FormulaC₈H₆F₃NO₂C₇H₄F₃NO₂
Boiling Point210–215°C205°C
Electron-Withdrawing-NO₂, -CH₂CF₃-NO₂, -CF₃
Synthetic ComplexityHigher (two-step synthesis)Lower (direct nitration)

The trifluoroethyl group confers greater steric hindrance but similar electronic effects compared to trifluoromethyl analogs .

Future Research Directions

  • Green Synthesis Routes: Developing catalytic systems to reduce reliance on hazardous chlorinated intermediates.

  • Biological Profiling: Systematic studies on ecotoxicology and mammalian cytotoxicity.

  • Material Science Applications: Exploring its use in liquid crystals or organic semiconductors.

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